molecular formula C10H11Cl2N3O B1430045 (4-Chlorophenyl)(5-methyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride CAS No. 1427379-58-5

(4-Chlorophenyl)(5-methyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride

Cat. No. B1430045
M. Wt: 260.12 g/mol
InChI Key: QGCBLTQPAZVVTL-UHFFFAOYSA-N
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Description

“(4-Chlorophenyl)(5-methyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride” is a synthetic compound with the CAS Number: 1427379-58-5 . It has a molecular weight of 260.12 g/mol . This compound is in the form of a powder and is stored at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H10ClN3O.ClH/c1-6-13-10(14-15-6)9(12)7-2-4-8(11)5-3-7;/h2-5,9H,12H2,1H3;1H . This indicates the presence of a 1,2,4-oxadiazole ring, a chlorophenyl group, and a methanamine group in the molecule.


Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . Its molecular weight is 260.12 g/mol . More specific physical and chemical properties are not detailed in the available literature.

Scientific Research Applications

  • Anti-infective Agents

    • Field : Medicinal Chemistry
    • Application : 1,2,4-oxadiazoles have been synthesized as anti-infective agents with anti-bacterial, anti-viral, anti-leishmanial activities .
    • Methods : The synthesis of these compounds involves creating diversely substituted 1,2,4-oxadiazoles .
    • Results : These compounds have shown potential in structure-activity relationship (SAR) studies, activity potential, and as a promising target for mode of action .
  • Antibacterial Activity

    • Field : Pharmacology
    • Application : Oxadiazole or furadiazole containing compounds have shown antibacterial activity .
    • Methods : The synthesized derivatives were evaluated against different bacterial strains .
    • Results : The results showed that these compounds have strong antibacterial activity .
  • Antiviral Activity

    • Field : Virology
    • Application : Compounds containing the 1,2,4-oxadiazole scaffold have been synthesized and tested for antiviral activity .
    • Methods : The synthesized compounds were evaluated for their ability to inhibit viral replication .
    • Results : The results showed that these compounds have potential antiviral activity .
  • Drug Discovery

    • Field : Medicinal Chemistry
  • Anti-leishmanial Activity

    • Field : Parasitology
    • Application : Compounds containing the 1,2,4-oxadiazole scaffold have been synthesized and tested for anti-leishmanial activity .
    • Methods : The synthesized compounds were evaluated for their ability to inhibit the growth of Leishmania parasites .
    • Results : The results showed that these compounds have potential anti-leishmanial activity .
  • Antioxidant Activity

    • Field : Biochemistry
    • Application : Oxadiazole derivatives have shown antioxidant activity .
    • Methods : The synthesized derivatives were evaluated for their antioxidant activity using various in vitro assays .
    • Results : The results showed that these compounds have strong antioxidant activity .

properties

IUPAC Name

(4-chlorophenyl)-(5-methyl-1,2,4-oxadiazol-3-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3O.ClH/c1-6-13-10(14-15-6)9(12)7-2-4-8(11)5-3-7;/h2-5,9H,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGCBLTQPAZVVTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)C(C2=CC=C(C=C2)Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Chlorophenyl)(5-methyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-Chlorophenyl)(5-methyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride
Reactant of Route 2
(4-Chlorophenyl)(5-methyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride
Reactant of Route 3
(4-Chlorophenyl)(5-methyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride
Reactant of Route 4
(4-Chlorophenyl)(5-methyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride
Reactant of Route 5
(4-Chlorophenyl)(5-methyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride
Reactant of Route 6
(4-Chlorophenyl)(5-methyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride

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